molecular formula C19H21FN2O2 B12620662 5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one CAS No. 917753-64-1

5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one

Cat. No.: B12620662
CAS No.: 917753-64-1
M. Wt: 328.4 g/mol
InChI Key: OQDWZZONUKHKFU-UHFFFAOYSA-N
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Description

5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine with 4-fluorobenzyl chloride, followed by the introduction of the pyridinone moiety through a series of condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine and pyridinone moieties contribute to the overall pharmacological profile. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]piperidine: Shares the piperidine and fluorophenyl components but lacks the pyridinone moiety.

    Pyridin-2(1H)-one: Contains the pyridinone structure but lacks the piperidine and fluorophenyl groups.

Uniqueness

5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one is unique due to its combination of structural features, which may confer distinct pharmacological properties. The presence of the fluorophenyl group can enhance lipophilicity and binding affinity, while the piperidine and pyridinone moieties contribute to its overall stability and reactivity.

Properties

CAS No.

917753-64-1

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

5-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]acetyl]-1H-pyridin-2-one

InChI

InChI=1S/C19H21FN2O2/c20-17-4-1-14(2-5-17)11-15-7-9-22(10-8-15)13-18(23)16-3-6-19(24)21-12-16/h1-6,12,15H,7-11,13H2,(H,21,24)

InChI Key

OQDWZZONUKHKFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC(=O)C3=CNC(=O)C=C3

Origin of Product

United States

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